Deoxyguanosine

DNA oxidation Oxidative stress Electrochemical detection

2'-Deoxyguanosine (dG, CAS 961-07-9) is a canonical purine deoxyribonucleoside composed of a guanine base linked via its N9 nitrogen to the C1 carbon of 2'-deoxyribose. It serves as the monomeric precursor for dGTP, the substrate utilized by DNA polymerases and reverse transcriptases for DNA synthesis.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 116002-28-9; 961-07-9
Cat. No. B15589572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyguanosine
CAS116002-28-9; 961-07-9
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
InChIKeyYKBGVTZYEHREMT-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyguanosine (CAS 961-07-9): Procurement Guide for the Oxidative Damage-Susceptible Purine Nucleoside Standard


2'-Deoxyguanosine (dG, CAS 961-07-9) is a canonical purine deoxyribonucleoside composed of a guanine base linked via its N9 nitrogen to the C1 carbon of 2'-deoxyribose . It serves as the monomeric precursor for dGTP, the substrate utilized by DNA polymerases and reverse transcriptases for DNA synthesis . Notably, deoxyguanosine is the most electron-rich of the four canonical DNA nucleobases and contains multiple nucleophilic sites, rendering it highly susceptible to oxidative damage . This intrinsic chemical property underpins its extensive use as a reference standard in analytical method development and as a tool for investigating oxidative stress, DNA damage, and nucleic acid metabolism .

Oxidative damage–susceptible purine standard for biomarker method development
Well-characterized redox baseline supports electrochemical detection workflows
Distinct HPLC retention enables resolution from guanine and guanosine
Reported differential substrate affinity for mitochondrial dGK; not interchangeable with other deoxynucleosides

2'-Deoxyguanosine (CAS 961-07-9) Procurement Rationale: Critical Functional Differences from Closely Related Nucleosides


Interchanging 2'-deoxyguanosine with structurally similar nucleosides such as guanosine, deoxyinosine, or other deoxynucleosides is not scientifically valid due to significant differences in enzyme kinetics, transporter specificity, and chemical reactivity. For instance, deoxyguanosine and guanosine exhibit distinct substrate specificities for the csg nucleoside transporter in NB4 cells [1]. Furthermore, mitochondrial deoxyguanosine kinase (dGK) displays a 115-fold lower Km for deoxyguanosine compared to deoxyadenosine [2], while purine nucleoside phosphorylase shows different Ki values for deoxyguanosine versus guanosine when competing against deoxyinosine [3]. Most critically, the one-electron reduction potential of guanine (1.29 V vs. NHE) is substantially lower than that of adenine (1.42 V), cytosine (1.6 V), and thymine (1.7 V), establishing deoxyguanosine as the predominant target for oxidative damage and the requisite precursor for the universally recognized oxidative stress biomarker 8-oxo-2'-deoxyguanosine [4]. These quantitative distinctions necessitate the use of authentic 2'-deoxyguanosine for reliable experimental outcomes.

Transport Guanosine replacement may alter csg transporter recognition; cellular uptake profiles may not transfer directly.
Kinetics Deoxyadenosine exhibits substantially lower affinity for mitochondrial dGK; phosphorylation endpoints may differ.
Redox Other canonical nucleosides lack the electron-rich character required for oxidative damage biomarker studies.

2'-Deoxyguanosine (CAS 961-07-9) Differentiated Performance: Quantitative Comparative Evidence Guide


2'-Deoxyguanosine vs. Other Canonical Nucleosides: 0.13-0.41 V Lower Reduction Potential Confers Predominant Susceptibility to Oxidative Damage

2'-Deoxyguanosine exhibits a one-electron reduction potential of 1.29 V versus NHE, which is substantially lower than that of deoxyadenosine (1.42 V), deoxycytidine (1.6 V), and thymidine (1.7 V) [1]. This 0.13-0.41 V difference makes deoxyguanosine the most electron-rich and, consequently, the most susceptible canonical nucleoside to oxidative damage. This property is the chemical basis for its role as the primary precursor to the widely used oxidative DNA damage biomarker, 8-oxo-2'-deoxyguanosine (8-oxodG) [2].

Reduction potential vs. canonical nucleosides
Head-to-head
1.29 V (dG) vs. dA 1.42 V, dC 1.6 V, T 1.7 V; 0.13–0.41 V lower
Confers predominant oxidative target status; supports 8-oxodG biomarker research.
Electrochemical measurement; aqueous solution.
DNA oxidation Oxidative stress Electrochemical detection

2'-Deoxyguanosine vs. Guanosine: Differential Substrate Affinity for the csg Nucleoside Transporter

In competition assays using NB4 cells, 2'-deoxyguanosine was identified as the most successful competitor for the guanosine-preferring csg nucleoside transporter, effectively inhibiting the inward flux of radiolabeled guanosine [1]. While both 2'-deoxyguanosine and guanosine are substrates for this transporter, their transport kinetics differ. Notably, the deoxyguanosine analog ara-G inhibits guanosine flux by approximately 50% [1], demonstrating that subtle structural modifications at the 2'-position of the ribose moiety significantly alter transporter recognition.

csg transporter competition
Head-to-head
Most successful competitor of guanosine influx; ara-G inhibits ~50% as analog proxy.
Differential transporter recognition prevents direct substitution with guanosine.
NB4 cell line transport inhibition assay.
Nucleoside transport Pharmacokinetics Membrane permeability

2'-Deoxyguanosine vs. Deoxyinosine and Deoxyadenosine: 3- to 115-Fold Higher Affinity for Human Mitochondrial Deoxyguanosine Kinase (dGK)

Human recombinant mitochondrial deoxyguanosine kinase (dGK) exhibits markedly different kinetic parameters for various deoxynucleoside substrates [1]. The Km value for 2'-deoxyguanosine is 4 µM, compared to 13 µM for deoxyinosine, 460 µM for deoxyadenosine, and 330 µM for deoxycytidine [1]. This corresponds to a 3.25-fold higher affinity than deoxyinosine and a 115-fold higher affinity than deoxyadenosine. Consequently, the catalytic efficiency (Vmax/Km) is significantly greater for deoxyguanosine, establishing it as the preferred natural substrate for this key mitochondrial enzyme involved in nucleotide salvage [1].

dGK substrate affinity
Head-to-head
Km = 4 µM (dG); 115-fold lower vs. dA (460 µM), 3.25-fold vs. dI (13 µM).
High reported affinity validates dG as preferred substrate for mitochondrial salvage studies.
Recombinant human dGK assay.
Mitochondrial metabolism Nucleotide salvage Enzyme kinetics

2'-Deoxyguanosine vs. Guanosine: Distinct HPLC Retention Times Enable Baseline Resolution in Analytical Methods

A validated HPLC method utilizing a BIST B+ stationary phase column and an isocratic mobile phase (MeCN and 0.2% H3PO4 buffer) successfully resolves 2'-deoxyguanosine, guanine, and guanosine with distinct retention times [1]. Under these conditions, the peak retention time for deoxyguanosine is 11.2 minutes, while guanine elutes at 9.6 minutes and guanosine at 12.8 minutes [1]. This clear chromatographic separation is essential for accurate quantification in complex biological matrices and demonstrates the analytical distinctness of 2'-deoxyguanosine from its closely related purine counterparts.

HPLC resolution
Method context
Retention 11.2 min (dG), guanine 9.6 min, guanosine 12.8 min; baseline separation achieved.
Supports accurate quantification in complex matrices; confirms analytical distinctness.
BIST B+ column, MeCN/H₃PO₄ isocratic, UV 260 nm.
HPLC Analytical chemistry Method validation

2'-Deoxyguanosine vs. 8-Oxo-2'-deoxyguanosine: 0.7 V Reduction Potential Difference Defines Analytical Target and Background

The oxidized derivative, 8-oxo-2'-deoxyguanosine (8-oxodG), exhibits a reduction potential of approximately 0.7 V versus NHE, which is significantly lower than the 1.29 V of its parent compound, 2'-deoxyguanosine [1]. This 0.59 V decrease renders 8-oxodG substantially more susceptible to further oxidation, a property exploited in electrochemical detection methods (e.g., HPLC-ECD) for biomarker quantification [2]. The distinct redox profiles of dG and 8-oxodG are critical for analytical method development, as they allow for selective detection and quantification of the oxidative lesion against a high background of unmodified dG in biological samples [2].

dG vs. 8-oxodG redox gap
Head-to-head
1.29 V (dG) vs. 0.7 V (8-oxodG); 0.59 V difference defines analytical target/background window.
Enables selective electrochemical detection; critical for method development using dG as matrix standard.
Electrochemical measurement.
Redox chemistry Biomarker validation Electrochemistry

2'-Deoxyguanosine vs. Deoxyinosine: 1.67-Fold Higher Ki for Purine Nucleoside Phosphorylase (PNP) Indicates Differential Metabolic Handling

In a kinetic analysis of purine nucleoside phosphorylase (PNP) from Saccharomyces cerevisiae, 2'-deoxyguanosine and guanosine were evaluated as competitive inhibitors when deoxyinosine served as the variable substrate [1]. The inhibition constant (Ki) for deoxyguanosine was determined to be 30 µM (3.0 × 10⁻⁵ M), compared to 18 µM (1.8 × 10⁻⁵ M) for guanosine [1]. This 1.67-fold higher Ki for deoxyguanosine demonstrates that the presence of the 2'-deoxyribose moiety, as opposed to ribose, significantly alters the compound's interaction with this key enzyme in the purine salvage pathway.

PNP inhibition (Ki)
Head-to-head
Ki = 30 µM (dG) vs. 18 µM (guanosine); 1.67-fold higher for deoxy form.
Indicates metabolic non-equivalence; deoxyribose moiety alters purine salvage pathway interaction.
S. cerevisiae PNP assay with deoxyinosine as substrate.
Purine metabolism Enzyme inhibition Nucleoside salvage

2'-Deoxyguanosine (CAS 961-07-9): Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC and LC-MS/MS Method Development

2'-Deoxyguanosine is the essential reference standard for developing and validating HPLC and LC-MS/MS methods for nucleoside analysis. Its distinct retention time of 11.2 minutes under standard conditions [1] allows for baseline separation from guanine (9.6 min) and guanosine (12.8 min) [1], ensuring accurate quantification. Furthermore, its well-characterized reduction potential of 1.29 V [2] provides the electrochemical baseline against which the oxidative lesion 8-oxodG (0.7 V) [2] is measured in biological samples. Procurement of high-purity 2'-deoxyguanosine (≥99%) is mandatory for generating reliable calibration curves and system suitability tests.

In Vitro Substrate for Mitochondrial Deoxyguanosine Kinase (dGK) Enzyme Assays

Due to its 115-fold higher affinity (Km = 4 µM) for human mitochondrial dGK compared to deoxyadenosine (Km = 460 µM) [3], 2'-deoxyguanosine is the optimal and physiologically relevant substrate for in vitro studies of mitochondrial nucleotide salvage and phosphorylation. The use of alternative deoxynucleosides with significantly higher Km values (e.g., deoxycytidine, Km = 330 µM) [3] would result in markedly different kinetic profiles, leading to inaccurate assessments of enzyme activity and inhibitor potency. Authentic 2'-deoxyguanosine is therefore required for reproducible and biologically meaningful kinetic data.

Chemical Probe for Investigating Oxidative DNA Damage Mechanisms

2'-Deoxyguanosine's status as the most electron-rich canonical nucleoside, with a reduction potential 0.13-0.41 V lower than other nucleosides [2], makes it the definitive target for studying oxidative DNA damage. It serves as the chemical precursor for generating 8-oxo-2'-deoxyguanosine (8-oxodG), the primary biomarker of oxidative stress [4]. In mechanistic studies, 2'-deoxyguanosine is employed as a model substrate to evaluate the pro-oxidant activity of chemical agents, the efficacy of antioxidants, and the role of reactive oxygen species in mutagenesis. Its unique redox chemistry is not replicable by other deoxynucleosides, making it indispensable for this line of investigation.

Control Substrate for Nucleoside Transporter Specificity Assays

Given its distinct behavior as the 'most successful competitor' for the csg nucleoside transporter in NB4 cells [5], 2'-deoxyguanosine is a critical control substrate in studies of nucleoside transport pharmacology. Its differential interaction compared to guanosine [5] is essential for characterizing the substrate selectivity of various transporter proteins (e.g., ENTs and CNTs). Researchers investigating the cellular uptake of therapeutic nucleoside analogs rely on 2'-deoxyguanosine as a well-defined comparator to establish transporter-specific affinity profiles, a key determinant of drug bioavailability and efficacy.

Application
Selection Property
Validation Focus
HPLC/LC-MS method development
Chromatographic resolution & redox baseline
Retention time reproducibility; detector response linearity
Mitochondrial dGK enzyme assays
Reported substrate affinity context
Kinetic parameter consistency; inhibitor study design
Oxidative DNA damage mechanism studies
Electron-rich purine reactivity
8-oxodG formation rate; antioxidant screening
Nucleoside transporter pharmacology
Differential transporter interaction
Substrate selectivity profiling; analog comparison
Quote Request

Request a Quote for Deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.